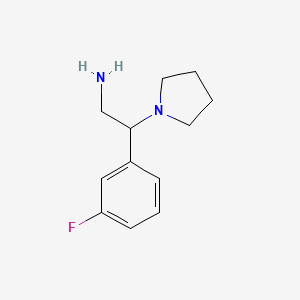
2-(3-Fluorophenyl)-2-(pyrrolidin-1-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Amino-1-(3-fluoro-phenyl)-ethyl]-pyrrolidine-3-carboxylicacid is a synthetic organic compound that features a pyrrolidine ring substituted with an amino group and a carboxylic acid group The presence of a fluorophenyl group adds to its unique chemical properties
Preparation Methods
The synthesis of 1-[2-Amino-1-(3-fluoro-phenyl)-ethyl]-pyrrolidine-3-carboxylicacid typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with commercially available 3-fluorobenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a reductive amination with 2-aminoethylamine to form the intermediate 2-amino-1-(3-fluorophenyl)ethylamine.
Cyclization: This intermediate is then subjected to cyclization with a suitable reagent to form the pyrrolidine ring.
Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction, yielding the target compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
1-[2-Amino-1-(3-fluoro-phenyl)-ethyl]-pyrrolidine-3-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and palladium catalysts for coupling reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-Amino-1-(3-fluoro-phenyl)-ethyl]-pyrrolidine-3-carboxylicacid has several scientific research applications:
Medicinal Chemistry: It is explored as a potential lead compound for developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[2-Amino-1-(3-fluoro-phenyl)-ethyl]-pyrrolidine-3-carboxylicacid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the fluorophenyl group enhances binding affinity through hydrophobic interactions. The carboxylic acid group may participate in ionic interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar compounds to 1-[2-Amino-1-(3-fluoro-phenyl)-ethyl]-pyrrolidine-3-carboxylicacid include:
1-[2-Amino-1-(4-fluoro-phenyl)-ethyl]-pyrrolidine-3-carboxylicacid: Differing by the position of the fluorine atom on the phenyl ring.
1-[2-Amino-1-(3-chloro-phenyl)-ethyl]-pyrrolidine-3-carboxylicacid: Featuring a chlorine atom instead of fluorine.
1-[2-Amino-1-(3-methyl-phenyl)-ethyl]-pyrrolidine-3-carboxylicacid: Substituted with a methyl group instead of fluorine.
The uniqueness of 1-[2-Amino-1-(3-fluoro-phenyl)-ethyl]-pyrrolidine-3-carboxylicacid lies in the specific electronic and steric effects imparted by the fluorine atom, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H17FN2 |
|---|---|
Molecular Weight |
208.27 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-2-pyrrolidin-1-ylethanamine |
InChI |
InChI=1S/C12H17FN2/c13-11-5-3-4-10(8-11)12(9-14)15-6-1-2-7-15/h3-5,8,12H,1-2,6-7,9,14H2 |
InChI Key |
GDHHNWNPIHRNHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(CN)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















